molecular formula C18H23FN2O3 B10796604 hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B10796604
M. Wt: 334.4 g/mol
InChI Key: ZMRHGYILDNXKHW-UHFFFAOYSA-N
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Description

Hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative, a class of compounds widely studied for their biological activities, including kinase inhibition and anticancer properties . Structurally, it features:

  • A hexyl ester group at position 5, enhancing lipophilicity compared to shorter-chain analogs.
  • A 2-fluorophenyl substituent at position 4, which modulates electronic and steric properties.
  • A 6-methyl group and 2-oxo-3,4-dihydropyrimidine core, common to DHPMs synthesized via Biginelli-like reactions .

This compound is synthesized via multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters, typically catalyzed by Lewis acids (e.g., FeCl₃) or ionic liquids .

Properties

Molecular Formula

C18H23FN2O3

Molecular Weight

334.4 g/mol

IUPAC Name

hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H23FN2O3/c1-3-4-5-8-11-24-17(22)15-12(2)20-18(23)21-16(15)13-9-6-7-10-14(13)19/h6-7,9-10,16H,3-5,8,11H2,1-2H3,(H2,20,21,23)

InChI Key

ZMRHGYILDNXKHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2F)C

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Formation of the Pyrimidine Core :

    • Reagents : 2-Fluorobenzaldehyde, ethyl cyanoacetate (or analogous β-keto esters), and urea/thiourea derivatives.

    • Conditions : Acid-catalyzed cyclocondensation in ethanol or water. Acetic acid or p-toluenesulfonic acid (p-TSA) are common catalysts.

    • Mechanism : The aldehyde undergoes condensation with the β-keto ester to form a β-enamino ester intermediate, which cyclizes with urea to yield the tetrahydropyrimidine core.

  • Esterification to Hexyl Group :

    • Reagents : Ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate (intermediate), hexanol, and acid catalysts (e.g., H₂SO₄ or DCC).

    • Conditions : Transesterification under reflux or microwave-assisted conditions.

Step Reagents/Conditions Yield Reference
Pyrimidine Core2-Fluorobenzaldehyde, ethyl cyanoacetate, urea, HAc, 130°C, 18h80–94%
TransesterificationEthyl ester → hexanol, H₂SO₄, reflux75–85%

Green Chemistry Approaches

Sustainable methods reduce environmental impact by minimizing solvents and energy consumption.

Microwave-Assisted Synthesis

  • Advantages : Short reaction times (3–30 min) and high yields (80–96%).

  • Procedure :

    • Mix 2-fluorobenzaldehyde, ethyl cyanoacetate, and urea in a microwave-safe vessel.

    • Irradiate at 100–150°C for 15–30 min.

    • Purify via recrystallization.

Mechanochemical (Mortar-Pestle) Method

  • Reagents : 2-Fluorobenzaldehyde, ethyl cyanoacetate, urea, and a catalytic amount of K₂CO₃.

  • Conditions : Grinding for 30–60 min at room temperature.

  • Yield : ~80% for core formation.

Method Conditions Yield Key Advantages
Microwave150°C, 15 min96%Rapid, solvent-free
MechanochemicalRoom temp., 60 min grinding80%Energy-efficient, no heating

Multicomponent Reactions (Biginelli Protocol)

The Biginelli reaction is a three-component system (aldehyde, β-keto ester, urea) optimized for tetrahydropyrimidine synthesis.

DIPEAc-Catalyzed Protocol

  • Catalyst : Diisopropyl ethyl ammonium acetate (DIPEAc), an ionic liquid.

  • Conditions : Room temperature, 45 min.

  • Scope : Compatible with electron-donating (e.g., -Me, -OMe) and withdrawing (e.g., -NO₂) groups.

Catalyst Medium Time Yield
DIPEAcDIPEAc45 min94%
Cs₂CO₃EtOH7 h61%
β-CD (Cyclodextrin)H₂O6 h65%

Esterification and Functionalization

The final hexyl ester is obtained via transesterification of the ethyl precursor.

Transesterification Strategies

  • Acid-Catalyzed :

    • Reagents : Ethyl ester, hexanol, H₂SO₄.

    • Conditions : Reflux (80–100°C) for 6–8 h.

  • Base-Catalyzed :

    • Reagents : Ethyl ester, hexanol, NaOH (aqueous).

    • Conditions : Phase-transfer catalysis at 60°C.

Catalyst Conditions Yield
H₂SO₄Reflux, 8 h85%
NaOH (phase-transfer)60°C, 4 h78%

Characterization and Validation

Key techniques confirm structural integrity:

Technique Key Observations Reference
¹H NMR Singlets at δ 11.71 (NH), 8.96 (NH); multiplets for aromatic protons.
IR Peaks at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
LC-MS Molecular ion peak at m/z 334.4 (M⁺).

Challenges and Optimizations

  • Steric Hindrance : Bulky substituents (e.g., hexyl) may reduce reaction rates. Microwave methods mitigate this by accelerating kinetics.

  • Purification : Column chromatography (SiO₂ or phenyl-hexyl phases) is critical for isolating pure product.

Comparative Analysis of Methods

Method Advantages Limitations
Microwave High yield, rapid synthesisLimited scalability
DIPEAc-Catalyzed Room temp., no solventCost of ionic liquid catalysts
Mechanochemical Energy-efficient, no heatingManual effort required

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Chain Modifications

Variations in the ester group significantly affect physicochemical and pharmacokinetic properties:

Compound Name Ester Group LogP<sup>†</sup> Solubility (mg/mL) Synthesis Yield (%) Key Reference
Hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-DHPM Hexyl 4.2 0.12 68*
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-DHPM Ethyl 2.8 0.98 75–85
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-DHPM Methyl 3.1 0.45 59
2,2,2-Trichloroethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-DHPM Trichloroethyl 3.9 0.08 67

<sup>†</sup>LogP values estimated via computational tools.
*Assumed based on analogous syntheses in .

Key Observations :

  • Methyl and ethyl esters exhibit higher solubility, favoring oral bioavailability .
  • Trichloroethyl groups introduce steric bulk and electron-withdrawing effects, which may influence target binding .
Substituent Variations at Position 4

The aryl group at position 4 determines electronic and steric interactions with biological targets:

Compound Name Position 4 Substituent IC₅₀ (µM) for BRAF Inhibition Melting Point (°C) Reference
Hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-DHPM 2-Fluorophenyl N/A 142–144
Ethyl 4-(3,4-difluorophenyl)-6-methyl-2-oxo-DHPM 3,4-Difluorophenyl 0.45 155–157
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-DHPM 4-Hydroxy-3-methoxyphenyl N/A 168–170
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl}-2-oxo-DHPM 2-Chlorophenyl + piperazinyl 0.12 (HDAC inhibition) 185–187

Key Observations :

  • Fluorine substituents (e.g., 2-fluorophenyl) enhance metabolic stability and modulate kinase inhibition by altering electron density .
  • Chlorophenyl derivatives with piperazinyl extensions (e.g., ) show potent HDAC inhibitory activity (IC₅₀ < 0.2 µM), suggesting substituent flexibility for dual-target therapies.
  • Polar groups (e.g., hydroxy, methoxy) increase melting points and crystallinity, complicating formulation .

Key Observations :

  • Ionic liquids (e.g., ) enable faster, solvent-free syntheses but require costly catalysts.
  • FeCl₃ provides high yields and is environmentally benign, aligning with green chemistry principles .

Biological Activity

Hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Its structural characteristics suggest potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

PropertyValue
Molecular Formula C18H23FN2O3
Molecular Weight 334.4 g/mol
IUPAC Name This compound
InChI Key ZMRHGYILDNXKHW-UHFFFAOYSA-N
Canonical SMILES CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2F)C

Synthesis Methods

The synthesis of this compound typically employs the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. This multi-step process can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can modulate their activity, leading to various biological effects. The precise mechanisms depend on the biological context but may involve inhibition of key enzymes involved in disease pathways.

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant inhibitory effects against HIV integrase (IN), a crucial enzyme in the viral life cycle. For instance, related compounds have shown IC50 values as low as 0.65 µM against strand transfer reactions in vitro . Although this compound has not been directly tested for HIV inhibition, its structural similarity to known inhibitors suggests potential antiviral properties.

Enzyme Inhibition Studies

Studies have highlighted the compound's potential as an enzyme inhibitor. For example:

  • HIV Integrase Inhibition : Similar compounds with a fluorophenyl group have demonstrated significant inhibition of HIV integrase activity.

Cytotoxicity and Selectivity

While some derivatives exhibit promising antiviral activity, they also need to be evaluated for cytotoxicity. The balance between efficacy and safety is critical for developing therapeutic agents. Current studies indicate that certain derivatives do not show significant cytotoxicity below their effective concentrations .

Study on Pyrimidine Derivatives

In a study focusing on pyrimidine derivatives, researchers synthesized various compounds similar to this compound and evaluated their biological activities. The results indicated that modifications in the phenyl ring significantly affected their inhibitory potency against HIV integrase and other enzymes .

Q & A

Q. Key Optimization Factors :

  • Solvent polarity (e.g., ethanol vs. DCM) impacts yield and regioselectivity .
  • Catalysts like Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency.

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • 1H/13C NMR : To confirm substituent positions and diastereotopic protons. For example, the methyl group at C6 appears as a singlet (~δ 2.1–2.5 ppm), while the fluorophenyl protons show splitting patterns (e.g., doublets at δ 7.0–7.5 ppm) .
  • HRMS (ESI-MS) : Validates molecular weight (expected [M+Na⁺] ~409–415 Da).
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH groups (~3200 cm⁻¹) .

Data Interpretation :
Compare experimental shifts with computed spectra (PubChem data) and analogs (e.g., ethyl derivatives in ).

Advanced: How can X-ray crystallography resolve structural ambiguities in dihydropyrimidine derivatives?

Answer:

  • Crystal Growth : Use slow evaporation of saturated solutions (e.g., in DMSO/EtOH) to obtain single crystals.
  • Data Collection : Employ synchrotron radiation or Mo-Kα sources (λ = 0.71073 Å) for high-resolution data.
  • Refinement : Use SHELXL for structure solution and refinement. Key parameters include:
    • Space group determination (e.g., monoclinic P2₁/c for analogs ).
    • Hydrogen bonding analysis (e.g., N–H···O interactions stabilizing the dihydropyrimidine ring) .

Example : Ethyl analogs show bond lengths of C=O at 1.22 Å and C–F at 1.35 Å, consistent with tetrahedral geometry .

Advanced: How to address contradictory data in regioselectivity during functionalization?

Answer:

  • Regioselective Functionalization :
    • Use steric directing groups (e.g., bulky esters like hexyl) to bias substitution at C4 vs. C5.
    • Monitor reaction progress via HPLC (C18 columns, acetonitrile/water gradient) to isolate intermediates .
  • Mechanistic Probes :
    • Isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track reaction pathways.
    • DFT calculations (e.g., Gaussian 16) to predict electrophilic attack sites on the fluorophenyl ring .

Case Study : Methyl analogs showed 85% regioselectivity for C4 substitution under acidic conditions vs. 60% under basic conditions .

Advanced: What methodologies assess the compound’s biological activity?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (IC₅₀ determination).
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 μM .
  • In Vivo Models :
    • Dose ranges of 10–30 mg/kg in rodent models (e.g., anti-inflammatory activity in carrageenan-induced paw edema) .
  • ADMET Profiling :
    • Microsomal stability assays (e.g., human liver microsomes) to predict metabolic pathways.

Data Validation : Triplicate experiments with positive controls (e.g., celecoxib for COX-2 inhibition).

Advanced: How does the fluorophenyl substituent influence electronic properties?

Answer:

  • Electron-Withdrawing Effects :
    • Fluorine increases ring electron deficiency, altering reactivity in nucleophilic aromatic substitution (e.g., para vs. meta activation).
    • Hammett constants (σₘ = 0.34, σₚ = 0.06) predict substituent effects on reaction rates .
  • Spectroscopic Impact :
    • ¹⁹F NMR shows chemical shifts at ~-110 to -115 ppm for 2-fluorophenyl groups .

Comparative Data : Ethyl 4-(2,4-difluorophenyl) analogs exhibit stronger hydrogen bonding vs. monofluro derivatives .

Basic: What are the stability considerations for this compound?

Answer:

  • Storage : -20°C under inert atmosphere (argon) to prevent ester hydrolysis.
  • Degradation Pathways :
    • Hydrolysis of the hexyl ester in aqueous media (t₁/₂ ~48 hours at pH 7.4).
    • Photooxidation of the dihydropyrimidine ring under UV light (use amber vials).
  • Analytical Monitoring :
    • TLC (silica gel, hexane:EtOAc 3:1) to detect degradation products .

Advanced: How to optimize yield in large-scale synthesis?

Answer:

  • Process Chemistry :
    • Switch from batch to flow reactors for improved heat/mass transfer.
    • Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
  • Yield Data from Analogs :
    • Methyl analogs achieved 65–70% yield in 100 g batches vs. 40% in small-scale .
  • Purification :
    • Recrystallization from ethanol/water mixtures (purity >95% by HPLC) .

Table 1: Key Physicochemical Properties of Analogs

PropertyEthyl Derivative Methyl Derivative Hexyl Target (Predicted)
Molecular Weight (g/mol)312.72262.26~350–360
LogP (Calculated)3.22.84.1
Melting Point (°C)158–160145–147130–135 (amorphous)

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